molecular formula C12H11N3O B8430132 3-Amino-5,6-dihydrobenzo[f]quinazolin-1(2H)-one CAS No. 33987-08-5

3-Amino-5,6-dihydrobenzo[f]quinazolin-1(2H)-one

Cat. No.: B8430132
CAS No.: 33987-08-5
M. Wt: 213.23 g/mol
InChI Key: VXKOVZZJDGUSEF-UHFFFAOYSA-N
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Description

3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one is a heterocyclic compound with the molecular formula C12H11N3O. It is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one can be achieved through various methods. One common approach involves the intermolecular annulation reaction of o-amino benzamides and thiols. This method is efficient, transition metal-free, and operates under mild conditions .

Industrial Production Methods

While specific industrial production methods for 3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one involves its interaction with specific molecular targets. For instance, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the synthesis of thymidine, a nucleotide necessary for DNA replication, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thymidylate synthase sets it apart from other quinazolinone derivatives .

Properties

CAS No.

33987-08-5

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one

InChI

InChI=1S/C12H11N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-4H,5-6H2,(H3,13,14,15,16)

InChI Key

VXKOVZZJDGUSEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C(=O)NC(=N2)N

Origin of Product

United States

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